molecular formula C15H23FN2O2 B010428 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine CAS No. 104860-26-6

1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine

Cat. No.: B010428
CAS No.: 104860-26-6
M. Wt: 282.35 g/mol
InChI Key: DSIVABIEPNVRBB-CABCVRRESA-N
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Description

1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine is a chemical compound with a complex structure that includes a fluorophenoxy group, a propyl chain, a methoxy group, and a piperidin-4-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The reaction begins with the preparation of the 4-fluorophenol intermediate, which is then reacted with a suitable alkylating agent to form the 4-fluorophenoxypropyl intermediate.

    Piperidine Ring Formation: The next step involves the formation of the piperidine ring. This can be achieved through a cyclization reaction using appropriate reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases.

    Pharmacology: The compound is investigated for its interactions with biological targets and its pharmacokinetic properties.

    Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine can be compared with other similar compounds, such as:

    4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide: This compound shares a similar core structure but has additional functional groups that may confer different biological activities.

    1-[3-(4-Fluorophenoxy)propyl]piperazine: This compound lacks the methoxy group and has a different ring structure, which may affect its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

CAS No.

104860-26-6

Molecular Formula

C15H23FN2O2

Molecular Weight

282.35 g/mol

IUPAC Name

(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine

InChI

InChI=1S/C15H23FN2O2/c1-19-15-11-18(9-7-14(15)17)8-2-10-20-13-5-3-12(16)4-6-13/h3-6,14-15H,2,7-11,17H2,1H3/t14-,15+/m1/s1

InChI Key

DSIVABIEPNVRBB-CABCVRRESA-N

Isomeric SMILES

CO[C@H]1CN(CC[C@H]1N)CCCOC2=CC=C(C=C2)F

SMILES

COC1CN(CCC1N)CCCOC2=CC=C(C=C2)F

Canonical SMILES

COC1CN(CCC1N)CCCOC2=CC=C(C=C2)F

104860-26-6

Pictograms

Corrosive; Irritant; Health Hazard; Environmental Hazard

Synonyms

CIS-1-[3-(4-FLUOROPHENOXY)PROPYL]-3-METHOXY-4-PIPERIDYLAMINE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone (140 mg, intermediate 1), benzylamine (61 mg), Pd 10% on charcoal (100 mg) and a 0.02% solution of thiophene in THF was reacted under hydrogen gas for 3 hours at 50° C. The catalyst was filtered off and fresh palladium 10% on charcoal (100 mg) was added. Debenzylation of the formed intermediate took place under hydrogen atmosphere for 18 hours at 50° C. The reaction mixture was filtered and evaporated under a gentle stream of nitrogen to yield 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinamine (compound I-1) having a cis/trans ratio of about 93/7.
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1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinamine

Synthesis routes and methods II

Procedure details

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COC1CN(CCCOc2ccc(F)cc2)CCC1N

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